N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C10H16Cl2N2O |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
N-methyl-2-pyridin-3-yloxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8;;/h2-3,5,7,9-11H,4,6H2,1H3;2*1H |
InChI Key |
YVKSELNXFHXPLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCOC1C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Step 1: Formation of the Oxolane Ring
The oxolane ring (tetrahydrofuran) can be constructed via intramolecular cyclization of appropriate hydroxyalkyl precursors or by ring-closing reactions involving diols and halogenated intermediates. For example, 3-amino-1,2-propanediol derivatives can be cyclized under acidic or basic conditions to form the oxolane ring.
Step 2: Introduction of the Pyridin-3-yl Group
The pyridin-3-yl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting an oxolane intermediate bearing a leaving group (e.g., halogen) at the 2-position with a pyridin-3-yl nucleophile or via palladium-catalyzed cross-coupling methods.
Step 3: N-Methylation of the Amine
The secondary amine at the 3-position is methylated using standard methylation reagents such as methyl iodide or formaldehyde with reducing agents (Eschweiler–Clarke methylation). This step must be optimized to avoid over-alkylation or side reactions.
Step 4: Formation of the Dihydrochloride Salt
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in an ethanol or methanol solvent, to improve solubility and stability. The salt is then isolated by crystallization or precipitation.
Reaction Conditions and Optimization
Purification and Characterization
Purification is commonly achieved by:
- Crystallization from suitable solvents.
- Column chromatography using silica gel with solvent gradients (e.g., petroleum ether/ethyl acetate).
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
- High Performance Liquid Chromatography (HPLC) to assess purity.
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis to verify salt formation.
In-depth Research Findings on Preparation
Analytical Monitoring
During synthesis, reaction progress is monitored by:
Yield and Efficiency
Typical yields for the multi-step synthesis range from 70% to 90% depending on optimization of reaction parameters. The use of catalysts and controlled reaction environments significantly improves selectivity and reduces side products.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and related dihydrochloride salts or pyridine derivatives:
Structural and Functional Analysis
Core Heterocycle Comparison
- Oxolane vs. Pyrrolidine/Azetidine: The oxolane ring (oxygen-containing) in the target compound offers greater polarity and hydrogen-bonding capacity compared to pyrrolidine (nitrogen-containing). This difference may influence solubility and target selectivity .
Functional Group Impact
- Pyridine Moieties: The pyridin-3-yl group in the target compound and Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride facilitates interactions with aromatic residues in enzymes or receptors, a feature absent in pyrrolidin-3-amine derivatives .
- Salt Forms :
Stereochemical Considerations
- Racemic mixtures (e.g., the target compound) versus enantiopure forms (e.g., (R)-Pyrrolidin-3-amine dihydrochloride) may exhibit divergent biological activities due to stereospecific binding .
Research Implications
- Pharmacological Potential: The pyridine-oxolane scaffold in the target compound is understudied compared to pyrrolidine derivatives, warranting further exploration in CNS drug discovery.
- Synthetic Challenges: Stereochemical control in oxolane derivatives (e.g., trans vs. cis isomers) requires advanced catalytic methods, as noted in crystallography studies using SHELX software for structural validation .
Biological Activity
N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
This compound is characterized by its molecular formula and a molecular weight of approximately 178.23 g/mol. The compound features a pyridine ring and an oxolane moiety, contributing to its solubility and biological interactions. As a dihydrochloride salt, it exhibits enhanced water solubility, making it suitable for various biological applications.
Biological Activity
Research indicates that this compound possesses notable antimicrobial and anticancer properties. Various studies have demonstrated its efficacy against different cell lines, suggesting potential therapeutic applications in treating infections and cancer.
Antimicrobial Properties
Preliminary investigations have shown that this compound exhibits antimicrobial activity against a range of pathogens. The compound's mechanism may involve the inhibition of essential enzymes or interference with metabolic pathways critical for microbial survival.
Anticancer Effects
The compound has been evaluated for its anticancer potential in several studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 12.50 | |
| SF-268 (glioma) | 42.30 | |
| NCI-H460 (lung cancer) | 3.79 |
These findings indicate that this compound can significantly inhibit cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in signal transduction pathways. This interaction can lead to modulation of enzyme activities, influencing metabolic processes relevant to disease states.
Notably, compounds with similar structural components have been explored for their biological effects, revealing diverse mechanisms:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride | Antimicrobial, anticancer | |
| N-Methylpyridinyl oxazolidine | Antibacterial properties | |
| Pyridine-based oxolane derivatives | Varies | Diverse biological activities |
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study focused on the anticancer properties of this compound, researchers evaluated its effects on the MCF7 breast cancer cell line. The results indicated an IC50 value of 12.50 µM, demonstrating significant cytotoxicity and suggesting that the compound may induce apoptosis through specific signaling pathways.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) of 15 µg/mL for both pathogens, indicating strong antimicrobial activity which could be leveraged in developing new treatments for bacterial infections.
Q & A
Basic: What synthetic strategies are recommended for preparing N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, and how can reaction parameters be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination to introduce the methylamine group into the oxolane ring. For dihydrochloride salt formation, stoichiometric HCl in ethanol or methanol is used post-synthesis. Optimization includes:
- Temperature control : Maintain 20–25°C during HCl addition to prevent decomposition .
- Solvent selection : Ethanol is preferred for solubility and stability of intermediates .
- Purification : Use recrystallization from ethanol/water mixtures to enhance salt purity .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- HPLC : Utilize C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to quantify purity (>95% by area normalization) .
- NMR : H/C NMR in DO or DMSO-d resolves stereochemistry and salt protonation states (e.g., pyridinium proton shifts at δ 8.5–9.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ions [M+H] and isotopic patterns for Cl counterions .
Advanced: How can density functional theory (DFT) guide electronic property predictions or mechanistic studies?
Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) calculates:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyridine and oxolane rings .
- Reaction pathways : Simulate intermediates in amination or salt formation, comparing activation energies to optimize conditions .
- Solvent effects : Include implicit solvent models (e.g., PCM) to refine reaction thermodynamics .
Advanced: What crystallographic challenges arise with dihydrochloride salts, and how can SHELX resolve them?
Methodological Answer:
Dihydrochloride salts often exhibit:
- Disordered counterions : Use PART instructions in SHELXL to model Cl positions .
- Twinned crystals : Apply HKLF5 data formatting and TWIN commands in SHELXE for phase correction .
- Hydrogen bonding : Refine H-atom positions with riding models to map NHCl interactions .
Advanced: How should researchers resolve discrepancies between HPLC purity and NMR integration data?
Methodological Answer:
- HPLC-MS coupling : Detect co-eluting impurities with identical retention times but distinct mass signatures .
- NMR relaxation delays : Increase D to 3–5 sec for accurate integration of broad NH/OH signals .
- Ion chromatography : Quantify free Cl to verify salt stoichiometry and rule out counterion variability .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition : Use fluorescence polarization assays (e.g., for kinases) with ATP-concentration titrations to measure IC values .
- Cellular uptake : Employ LC-MS/MS to quantify intracellular concentrations in cell lysates .
- Methylation assays : Monitor H3K4/H3K9 methylation via Western blot in cancer cell lines treated with the compound .
Advanced: What strategies preserve stereochemical integrity during scale-up synthesis?
Methodological Answer:
- Chiral chromatography : Use amylose-based columns to separate enantiomers pre-salt formation .
- Low-temperature quenching : Rapidly cool reaction mixtures after amination to prevent racemization .
- In situ monitoring : Implement FTIR or Raman spectroscopy to track intermediate stereochemistry in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
